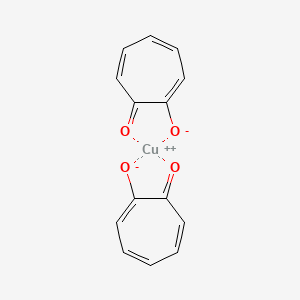
Bis(tropolonato)copper
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tropolonato)copper is a coordination compound consisting of a copper ion complexed with two tropolonate ligands Tropolone is a seven-membered aromatic ring with a hydroxyl group, and it forms stable complexes with various metal ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(tropolonato)copper can be synthesized through the reaction of copper(II) salts with tropolone in an appropriate solvent. One common method involves dissolving copper(II) acetate in ethanol and adding tropolone to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar principles as laboratory-scale preparation. The process would likely be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tropolonato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Bis(tropolonato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions.
Industry: Used in catalysis and as a precursor for the synthesis of other copper-containing materials.
Mécanisme D'action
The mechanism by which bis(tropolonato)copper exerts its effects involves the coordination of the copper ion with the tropolonate ligands. This coordination stabilizes the copper ion and influences its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(tropolonato)nickel
- Bis(tropolonato)zinc
- Bis(tropolonato)manganese
Uniqueness
Bis(tropolonato)copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, this compound exhibits distinct reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H10CuO4 |
|---|---|
Poids moléculaire |
305.77 g/mol |
Nom IUPAC |
copper;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
JBUPAQOHIYVYBH-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


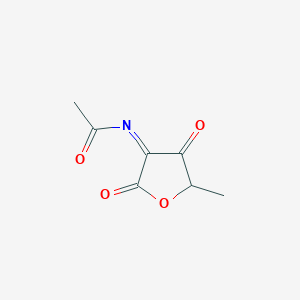

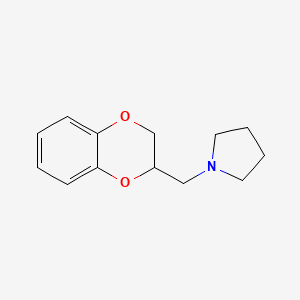
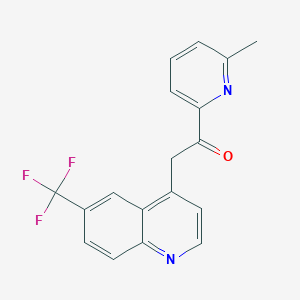





-](/img/structure/B12872964.png)
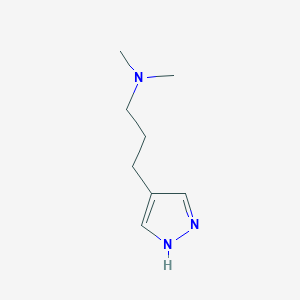


![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
